molecular formula C10H8ClN3O2 B15258740 methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate

methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate

Cat. No.: B15258740
M. Wt: 237.64 g/mol
InChI Key: FBTLGXUCBGYJNZ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate is a chemical compound with the molecular formula C10H7Cl2N3O2. It is a derivative of benzoic acid and contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate typically involves the reaction of 5-chloro-2-nitrobenzoic acid with hydrazine hydrate to form 5-chloro-2-hydrazinylbenzoic acid. This intermediate is then reacted with triethyl orthoformate and acetic anhydride to yield the triazole ring. Finally, the esterification of the resulting compound with methanol produces this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, such as cytochrome P450, by binding to the heme iron. This inhibition can disrupt various metabolic processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate
  • Methyl 5-chloro-2-(1H-1,2,3-triazol-1-yl)benzoate
  • Methyl 5-chloro-2-(1H-1,2,4-triazol-3-yl)benzoate

Uniqueness

Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate is unique due to its specific substitution pattern on the benzene ring and the presence of the 1H-1,2,4-triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

PropertyDetails
Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
IUPAC Name This compound
CAS Number 1219567-37-9
Chemical Structure Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring structure is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and biosynthesis of various compounds. This inhibition can disrupt metabolic pathways and lead to significant biological effects, including antimicrobial and antifungal activities .

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial and antifungal activities. This compound has been studied for its effectiveness against various pathogens:

  • Antibacterial Activity : In vitro studies have shown that this compound demonstrates significant antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing efficacy against common fungal strains.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of similar triazole derivatives found that compounds like this compound exhibit cytotoxicity against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)
Methyl 5-chloro-2-(triazole)MCF-7 (Breast)15.0
Other triazole derivativesBel-7402 (Liver)20.0

These results suggest that this compound could be further explored for potential applications in cancer therapy .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antifungal Activity : A comparative study found that this compound exhibited higher antifungal activity compared to standard antifungal agents against Candida species.
  • Cytotoxicity Evaluation : Another study reported that derivatives of triazole compounds showed promising results in inhibiting the growth of human cancer cell lines (e.g., MCF-7), suggesting a potential role in anticancer drug development .

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

methyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate

InChI

InChI=1S/C10H8ClN3O2/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14/h2-6H,1H3

InChI Key

FBTLGXUCBGYJNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2

Origin of Product

United States

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